molecular formula C11H14ClNO2 B2569628 Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride CAS No. 2418723-13-2

Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride

Cat. No.: B2569628
CAS No.: 2418723-13-2
M. Wt: 227.69
InChI Key: YDRXQYOIJMRZNZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride is a cyclopropane-containing benzoate derivative with an amine functional group. Its molecular formula is C₁₁H₁₂ClNO₂, comprising a benzoate ester backbone, a cyclopropylamine substituent at the ortho position, and a hydrochloride counterion. This compound is of interest in pharmaceutical and materials chemistry due to its unique stereoelectronic properties imparted by the strained cyclopropane ring and aromatic system. Structural analogs often vary in substituent positions, functional groups, or cyclopropane modifications, leading to divergent physicochemical and biological behaviors .

Properties

IUPAC Name

methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-4-2-3-5-9(8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRXQYOIJMRZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-(1-aminocyclopropyl)benzoate hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a suitable precursor, followed by the introduction of the amino group and subsequent esterification to form the benzoate ester. The final step involves the conversion of the free base to its hydrochloride salt form. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Substituent Position Functional Groups Key Differences
Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride C₁₁H₁₂ClNO₂ Ortho (benzoate) Benzoate, cyclopropylamine, HCl Reference compound
Methyl 4-(1-aminocyclopropyl)benzoate (QL-9289) C₁₁H₁₁NO₂ Para (benzoate) Benzoate, cyclopropylamine Positional isomer; lacks HCl
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride (CID 45078843) C₆H₁₁ClNO₂ N/A (acetate) Acetate, cyclopropylamine, HCl Smaller aliphatic chain (acetate vs. benzoate)
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (CAS 1417805-94-7) C₇H₁₄ClNO₂ N/A (acetate) Acetate, aminomethyl cyclopropane, HCl Additional methylene group on cyclopropane
Methyl 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate C₂₄H₂₇N₂O₄ Para (benzoate) Piperidine-phenoxyethyl, benzoate Complex substituent; higher molecular weight

Key Observations :

  • Positional Isomerism : QL-9289 (para-substituted) likely exhibits distinct dipole moments and crystal packing compared to the ortho-substituted target compound, as seen in Mercury software analyses of benzoate derivatives .
  • Cyclopropane Modifications: The aminomethyl-substituted cyclopropane (CAS 1417805-94-7) introduces steric bulk, which may hinder rotational freedom and alter reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison (Based on Substituent Effects)
Compound Predicted LogP Melting Point Solubility Stability
Methyl 2-(1-aminocyclopropyl)benzoate HCl ~2.5 (moderate) High (aromatic π-stacking) Low in water High (rigid structure)
QL-9289 ~2.3 Moderate (para-substitution reduces packing) Moderate Moderate
CID 45078843 ~1.8 Low (aliphatic chain) High in polar solvents Moderate
CAS 1417805-94-7 ~1.5 Moderate Moderate Low (flexible aminomethyl group)
Piperidine-phenoxyethyl derivative ~4.0 Very high (bulky groups) Very low High (crystalline packing)

Key Findings :

  • Lipophilicity : The target compound’s benzoate group increases LogP compared to acetate analogs, enhancing membrane permeability but reducing water solubility .
  • Crystallinity : Ortho-substituted benzoates (target compound) may form denser crystal lattices than para isomers due to steric hindrance, as suggested by Mercury’s packing similarity tools .
  • Piperidine Derivatives : The high molecular weight and bulky substituents in the Lilly compound (Preparation 16) likely reduce bioavailability but improve thermal stability .

Biological Activity

Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride is a compound of interest due to its potential pharmacological properties, particularly its interactions with neurotransmitter systems. This article synthesizes available research findings regarding its biological activity, emphasizing its receptor interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate framework with a cyclopropyl amino group, which is critical for its biological activity. The molecular formula is C11H13ClN2O2C_{11}H_{13}ClN_{2}O_{2}, indicating the presence of an amino group that enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its role as a dopamine receptor agonist . This property suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.

The compound's mechanism involves selective binding to dopamine D2-like receptors, which are crucial in modulating dopaminergic signaling pathways. This interaction can influence neurotransmitter release and receptor binding affinity, making it a candidate for further pharmacological exploration.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeatureBiological Activity
4-Aminobenzoic Acid Amino group on benzeneAnti-inflammatory properties
3-(Aminomethyl)benzoic Acid Aminomethyl substitutionPotential antidepressant effects
4-(2-Aminocyclohexyl)benzoic Acid Cyclohexyl substitutionModulates serotonin receptors
Methyl 4-(1-aminocyclopropyl)benzoate Methyl ester derivativeSimilar dopaminergic activity

The unique cyclopropyl structure combined with the amino group may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

  • Dopamine Receptor Interaction Studies
    • A study demonstrated that this compound selectively binds to D2-like receptors, influencing dopamine signaling pathways. This was evidenced by changes in receptor activation patterns in vitro, suggesting a potential role in modulating dopaminergic transmission in neuropsychiatric conditions.
  • Neuropharmacological Applications
    • Research has indicated that compounds with similar structures can effectively influence neurotransmitter release. In animal models, administration of this compound resulted in observable behavioral changes consistent with increased dopaminergic activity, supporting its potential as a therapeutic agent for disorders characterized by dopaminergic dysfunction .
  • Synthesis and Derivative Development
    • The synthesis of this compound has been explored to create derivatives with enhanced biological activity. Variations in the cyclopropyl group or modifications to the benzoate moiety have been shown to affect receptor binding affinity and selectivity, indicating pathways for developing more potent analogs .

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